2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Stable isotope labeling LC-MS quantification Internal standard

Choose 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 (CAS 1480589-62-5) as your optimal SIL-IS for isotope dilution mass spectrometry (IDMS). Its non-exchangeable phenyl-d5 label and +5 Da mass shift enable exact co-elution with the native analyte, correcting for ion suppression variability that structurally distinct triazine internal standards (e.g., atrazine-d5) cannot resolve. Ideal for environmental monitoring (EPA/EFSA methods), metabolic tracing, and OLED degradation studies requiring high-purity (≥98%) deuterated standards.

Molecular Formula C9H5Cl2N3
Molecular Weight 231.09 g/mol
Cat. No. B14009935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-phenyl-1,3,5-triazine-d5
Molecular FormulaC9H5Cl2N3
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
InChIKeyAMEVJOWOWQPPJQ-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Stable Isotope-Labeled Triazine for Quantitative Analytical and Synthesis Applications


2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 (CAS 1480589-62-5) is a deuterium-labeled derivative of 2,4-dichloro-6-phenyl-1,3,5-triazine, wherein the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms to yield the isotopic analog C₉D₅Cl₂N₃ with a molecular weight of 231.10 g/mol . The non-deuterated parent compound (CAS 1700-02-3, MW 226.06) serves as a versatile heterocyclic building block for OLED materials, agrochemical intermediates, and pharmaceutical synthesis due to its two reactive chlorine sites on the 1,3,5-triazine core and electron-deficient aromatic character . The -d5 isotopic labeling confers a nominal mass shift of +5 Da relative to the unlabeled parent, enabling its primary differentiation as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) quantification workflows .

Why Non-Deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine Cannot Substitute the -d5 Isotopologue in MS Quantification


While the non-deuterated parent compound and other halogenated triazine analogs share the same triazine core and reactive chlorine handles for synthetic applications, generic substitution fails specifically in the context of quantitative mass spectrometry. The unlabeled parent compound (MW 226.06) co-elutes with and is spectrometrically indistinguishable from the native analyte in biological or environmental matrices, precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS) . Alternative deuterated triazines—such as atrazine-d5 (CAS 163165-75-1) or simazine-d10 (CAS 220621-39-6)—are structurally distinct with different retention times, ionization efficiencies, and matrix effect behaviors relative to 2,4-dichloro-6-phenyl-1,3,5-triazine . Using a non-structurally identical internal standard introduces quantification bias from differential ion suppression/enhancement, whereas the -d5 isotopologue achieves near-identical physicochemical behavior with the +5 Da mass shift that cleanly separates the internal standard signal from the analyte channel in MS detection .

Quantitative Differentiation Evidence for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 vs. Closest Analogs


Mass Spectrometric Distinguishability: +5 Da Nominal Mass Shift vs. Unlabeled Parent

The deuterium labeling of the phenyl ring in 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 replaces five hydrogen atoms with deuterium, producing a nominal molecular weight of 231.10 g/mol compared to 226.06 g/mol for the unlabeled parent compound . This +5 Da mass shift provides baseline-resolved separation in MS detection channels, enabling the -d5 isotopologue to function as an isotope dilution internal standard without spectral overlap with the native analyte . In contrast, the unlabeled parent compound offers a mass difference of 0 Da relative to the target analyte and therefore cannot serve as a distinguishable internal standard in the same analytical run.

Stable isotope labeling LC-MS quantification Internal standard

Isotopic Purity Specification: 98% Minimum vs. Variable Purity in Unlabeled Technical-Grade Material

Commercial suppliers of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 specify a minimum purity of 98% (by HPLC or equivalent method) for the deuterated product . This specification applies to both chemical purity and isotopic enrichment, ensuring that the material is suitable as an analytical reference standard without significant contamination from unlabeled species that would compromise quantification accuracy. In contrast, the unlabeled parent compound is frequently supplied as a technical-grade synthetic intermediate (e.g., for OLED or agrochemical manufacturing) where purity specifications may vary widely and are not certified for analytical traceability .

Isotopic purity Analytical standard Quality control

Structural Identity to Analyte vs. Non-Identical Deuterated Triazine Internal Standards (e.g., Atrazine-d5)

For the accurate quantification of 2,4-dichloro-6-phenyl-1,3,5-triazine or its derivatives in complex matrices, the -d5 isotopologue provides structural identity to the analyte, ensuring co-elution and identical ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS . Alternative deuterated triazine internal standards such as atrazine-d5 (CAS 163165-75-1) differ in substitution pattern (atrazine contains ethylamino and isopropylamino groups vs. the phenyl and chloro substituents of the target compound) and therefore exhibit distinct chromatographic retention times and differential susceptibility to matrix-induced ion suppression [1]. Although no direct head-to-head quantitative recovery study is publicly available for this specific compound, the established principle of isotope dilution MS dictates that structurally identical internal standards correct for matrix effects and extraction recovery variations more accurately than structurally related but non-identical analogs .

Matrix effects Ion suppression Isotope dilution MS

Method Validation Support: Deuterated Triazines Enable LOD of 0.01–0.02 μg/L in Environmental Water Analysis

In validated analytical methods for structurally related chloro-s-triazines, the use of deuterated internal standards in isotope dilution GC-MS or LC-MS enables limits of detection (LOD) in the low ng/L (parts-per-trillion) range for environmental water samples. A published method using deuterated internal standards for triazine herbicide quantification achieved LODs of 0.01 μg/L for simazine, deethylatrazine, deisopropylatrazine, and didealkylatrazine, and 0.02 μg/L for atrazine and propazine in surface water [1]. While this specific data is for atrazine-class triazines rather than the phenyl-substituted 2,4-dichloro-6-phenyl-1,3,5-triazine, the methodological principle is directly transferable: isotope dilution with a deuterated internal standard corrects for extraction losses, matrix effects, and instrument variability to achieve sub-ppb quantification limits that would not be attainable using external calibration or non-isotopic internal standards [1].

Limit of detection Environmental monitoring Isotope dilution

Deuterium Retention on Phenyl Ring: Site-Specific Labeling vs. Exchangeable Protons in Alternative Isotopologues

The deuterium labeling in 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 is localized exclusively on the phenyl ring (C₆D₅ substitution), where carbon-bound deuterium is non-exchangeable under standard analytical conditions including aqueous mobile phases, acidic or basic extraction protocols, and biological matrices . This site-specific labeling design contrasts with deuterated compounds that incorporate ²H on heteroatoms (e.g., -ND₂, -OD) or at positions alpha to electron-withdrawing groups, which may undergo H/D back-exchange and compromise internal standard stability over time or across varying pH conditions. The non-exchangeable nature of the phenyl-d5 label ensures consistent isotopic enrichment throughout sample preparation, storage, and analysis, thereby maintaining the +5 Da mass shift required for reliable quantification .

Isotopic stability Deuterium exchange Method robustness

Priority Application Scenarios for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of 2,4-Dichloro-6-phenyl-1,3,5-triazine in Environmental Fate and Degradation Studies

The -d5 isotopologue serves as the optimal internal standard for quantifying the unlabeled parent compound in soil, surface water, and groundwater samples following agricultural or industrial release. The +5 Da mass shift provides unambiguous MS channel separation , while the structural identity ensures co-elution and matched matrix effects that correct for extraction recovery and ionization variability—performance not achievable with unlabeled parent spiking or structurally dissimilar triazine internal standards such as atrazine-d5 .

Metabolic Pathway Tracing and Reaction Mechanism Studies in Agrochemical Development

Researchers investigating the metabolic fate of phenyl-substituted triazine herbicides or their synthetic intermediates can use the -d5 compound as a tracer in in vitro and in vivo metabolism studies. The non-exchangeable phenyl-d5 label remains stable throughout enzymatic incubations and sample workup , enabling accurate quantification of parent compound depletion and metabolite formation via MS without interference from H/D back-exchange that would confound results from exchangeably-labeled alternatives.

Synthesis of Deuterated OLED Materials for Device Lifetime and Degradation Analysis

2,4-Dichloro-6-phenyl-1,3,5-triazine serves as a building block for OLED host materials (e.g., TDPA–TRZ) . The -d5 variant enables the synthesis of deuterated OLED intermediates for use in device reliability studies, where deuterated materials exhibit enhanced operational stability and where stable isotope dilution assays are employed to quantify material degradation products by LC-MS during accelerated aging tests [1].

Method Development and Validation for Regulatory-Compliant Residue Analysis

Analytical laboratories developing validated methods for triazine-class compounds in food, feed, or environmental matrices require a certified, high-purity deuterated internal standard to meet regulatory guidelines (e.g., EPA, EFSA, ISO 17025). The 98% minimum isotopic purity specification and non-exchangeable labeling design make the -d5 isotopologue suitable for method validation protocols where internal standard stability, traceability, and freedom from unlabeled interference are mandatory acceptance criteria.

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